2-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylpiperazine with a suitable alkylating agent, followed by cyclization to form the isoindole structure . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of a functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-{1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate various physiological responses, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: Known for its alpha1-adrenergic receptor antagonistic properties.
Uniqueness
What sets 2-{1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of functional groups, which allows for specific interactions with alpha1-adrenergic receptors. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other similar compounds .
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H23N3O4/c1-15(25-21(27)16-7-3-4-8-17(16)22(25)28)20(26)24-13-11-23(12-14-24)18-9-5-6-10-19(18)29-2/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
UTRZUNYZYHNZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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